Diethyl (thiophen-2-ylmethyl)phosphonate
Overview
Description
Diethyl (thiophen-2-ylmethyl)phosphonate is a multifunctional compound primarily used as an electrolyte additive in high voltage lithium-ion batteries. This compound is known for its ability to improve the performance and safety of batteries by forming protective interphases that prevent parasitic carbonate oxidation and stabilize electrolytes from reduction at anode surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate typically involves the reaction of thiophen-2-ylmethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Diethyl (thiophen-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (thiophen-2-ylmethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as an additive in high voltage lithium-ion batteries to improve capacity retention and thermal stability.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of flame-retardant materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism by which diethyl (thiophen-2-ylmethyl)phosphonate exerts its effects involves the formation of protective interphases on electrode surfaces in lithium-ion batteries. These interphases prevent parasitic reactions, such as carbonate oxidation, and stabilize the electrolyte from reduction at anode surfaces. The compound also acts as a flame-retardant by postponing thermal runaway during overcharge conditions .
Comparison with Similar Compounds
Diethyl (phenylmethyl)phosphonate: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
Diethyl (benzyl)phosphonate: Contains a benzyl group, offering different reactivity and applications.
Uniqueness: Diethyl (thiophen-2-ylmethyl)phosphonate is unique due to its multifunctional properties, which include improving battery performance, enhancing thermal stability, and acting as a flame-retardant. Its ability to integrate multiple functions into a single compound makes it a cost-efficient solution for high voltage lithium-ion batteries .
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBUVQDOFHBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400474 | |
Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-42-8 | |
Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?
A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:
- Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.
- Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.
- Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.
Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?
A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:
- Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.
- Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].
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